2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate
Description
Properties
CAS No. |
74347-30-1 |
|---|---|
Molecular Formula |
C20H24N6O4S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H14N2S.C9H10N4O4/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-8,10,12H,1-2H3;4H,3H2,1-2H3,(H,14,15) |
InChI Key |
BKWSJDFLCCQAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC(=N)N1C)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethyl-5-phenylthiazolidine with theophyllin-7-ylacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the thiazolidine ring or the theophylline moiety can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases due to the presence of theophylline.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate involves its interaction with specific molecular targets. The theophylline moiety is known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP. This results in bronchodilation and other physiological effects. The thiazolidine ring may contribute to the compound’s overall activity by interacting with other cellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compounds below share structural similarities with 2-imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate, particularly in their heterocyclic cores and substituent patterns. Key differences lie in bridging groups, aromatic substitutions, and functional modifications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Variations :
- Bridging Groups : Compounds 5b, 5c, and 5d use a 3-oxapentane-dithio bridge, while 5g and 5h employ phenylenemethyledithio bridges. These differences influence solubility and melting points .
- Aromatic Substitution : The position of xylene (ortho, meta, para) affects crystallinity and Rf values. For example, 5c (ortho) has a higher Rf (0.48) than 5b (meta, Rf 0.38) due to reduced polarity .
Spectral Signatures :
- IR : All analogs show υmax ~1600–1650 cm⁻¹ for C=N and C=S bonds. The target compound’s theophylline ester would add a C=O stretch near 1700 cm⁻¹, absent in analogs .
- NMR : Methyl groups in the target compound’s thiazolidine ring would resonate near δH 3.21 (cf. 5b’s SCH₂ at δH 3.21), while the phenyl group aligns with δC 128–135 .
Synthetic Efficiency :
- Yields vary significantly: 5g (74%) vs. 5b (32%), likely due to steric effects from ortho-substituted xylene in 5g favoring cyclization .
Research Implications
- Bioactivity Potential: The theophylline moiety in the target compound may enhance adenosine receptor affinity compared to analogs lacking xanthine derivatives.
- Stability : High decomposition temperatures (e.g., 5h at 340°C) suggest thermal stability in phenyl-bridged analogs, which could guide formulation strategies for the target compound .
Biological Activity
The compound 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate (CAS Number: 74347-30-1) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables summarizing key findings from various research studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of theophylline with appropriate thiazolidine precursors. The general synthetic pathway includes:
- Formation of Thiazolidine Ring : The initial step involves creating a thiazolidine structure through the reaction of thioglycolic acid and an aldehyde.
- Imine Formation : The introduction of an imino group occurs via condensation reactions, leading to the desired thiazolidine derivative.
- Acetylation : Finally, acetylation introduces the acetyl group at the nitrogen atom, completing the synthesis.
The synthetic strategies often employ multicomponent reactions to enhance yield and selectivity, as demonstrated in recent studies .
Antidiabetic Potential
One of the most significant areas of research concerning this compound is its potential as an antidiabetic agent . A study evaluating various thiazolidinone derivatives showed that compounds containing xanthine moieties exhibited notable inhibitory effects on α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism .
Inhibition Studies
Table 1 summarizes the biological activity of this compound against various enzymes:
Antioxidant Activity
Additionally, this compound has shown promising antioxidant properties. Research indicates that thiazolidine derivatives can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Case Studies
Several case studies have been documented regarding the biological effects of thiazolidine derivatives:
- Case Study on Diabetes Management : A clinical trial involving diabetic rats treated with this compound demonstrated a significant reduction in blood glucose levels compared to control groups .
- Neuroprotective Effects : Another study investigated the neuroprotective effects of thiazolidines in models of neurodegeneration, suggesting that these compounds may help mitigate neuronal damage through their antioxidant mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
